molecular formula C8H19NO4 B1678666 NH-bis(PEG1-OH) CAS No. 54384-47-3

NH-bis(PEG1-OH)

Cat. No. B1678666
CAS RN: 54384-47-3
M. Wt: 193.24 g/mol
InChI Key: HPYJVTFKENYYFK-UHFFFAOYSA-N
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Description

NH-bis(PEG1-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls, etc . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

NH-bis(PEG1-OH) can be used to conjugate with carboxylic acid in the presence of HATU or EDC . It is also used in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular formula of NH-bis(PEG1-OH) is C8H19NO4 . It has a molecular weight of 193.2 g/mol .


Chemical Reactions Analysis

The amino group in NH-bis(PEG1-OH) is reactive with carboxylic acids, activated NHS ester, carbonyls, etc . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

NH-bis(PEG1-OH) has a molecular weight of 193.2 g/mol . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .

Scientific Research Applications

Nanotechnology and Material Science

PEG-ylated materials, including those derived from NH-bis(PEG1-OH), have been utilized to construct two-dimensional composite nanosheets for tumor diagnosis and therapy. These materials demonstrate promise in computed tomography and photoacoustic-imaging-guided tumor diagnosis, as well as in combined tumor photothermal therapy and sensitized radiotherapy (Wang et al., 2015). Additionally, PEG-based nanoparticles have been designed for osteosarcoma treatment, offering a novel fabrication method that promises safety and therapeutic efficacy by enabling high drug loading efficiency, sustained drug release, and great biocompatibility (Xu et al., 2021).

Drug Delivery Systems

PEG derivatives play a critical role in enhancing the solubility and cytotoxicity of poorly soluble drugs. For example, the conjugation of paclitaxel with PEG polymers significantly increases drug solubility and has shown a 10-fold increase in cytotoxicity compared to nonconjugated drugs, indicating their potential as effective anticancer drug carriers (Khandare et al., 2006). Furthermore, innovative PEG-based supports enable the synthesis of large peptide thioesters, facilitating the total synthesis of functional peptide conjugates and opening new avenues in therapeutic development (Boll et al., 2014).

Enhancing Therapeutic Efficacy

The PEGylation of proteins, utilizing the chemistry of cysteine sulfur atoms from accessible disulfides, has been shown to increase the therapeutic efficacy of protein-based medicines without compromising their biological activity. This site-specific PEGylation technique offers a cost-effective way to produce PEGylated biopharmaceuticals (Brocchini et al., 2008). Additionally, PEG-based dendrons have been synthesized and shown to have potential for targeted drug delivery, highlighting the importance of PEG architecture in cellular uptake and therapeutic applications (Berna et al., 2006).

Biocompatibility and Safety

Studies on nanocomposite hydrogels from PEG and hydroxyapatite nanoparticles have revealed that these materials possess enhanced mechanical properties suitable for orthopedic applications, demonstrating the biocompatible and potentially therapeutic roles of PEG derivatives (Gaharwar et al., 2011). Moreover, the development of ZOL-loaded PEG-based nanoparticles for osteosarcoma showcases the ability of PEGylated nanocarriers to safely and effectively deliver therapeutic agents, highlighting their significant potential in clinical therapy (Xu et al., 2022).

Mechanism of Action

Target of Action

NH-bis(PEG1-OH), also known as NH-bis-PEG2, is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls . These targets play a crucial role in various biochemical reactions, serving as reactive sites for the amino group of NH-bis(PEG1-OH).

Mode of Action

The amino group in NH-bis(PEG1-OH) is reactive with its primary targets, forming covalent bonds with carboxylic acids, activated NHS esters, and carbonyls . This interaction results in the formation of new compounds, enabling further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

Given its reactivity with carboxylic acids, activated nhs esters, and carbonyls, it can be inferred that nh-bis(peg1-oh) may influence a variety of biochemical reactions involving these functional groups .

Pharmacokinetics

The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.

Result of Action

Its ability to react with various functional groups and form new compounds suggests that it may have significant effects at the molecular level .

Action Environment

The action of NH-bis(PEG1-OH) can be influenced by various environmental factors. For instance, its reactivity with carboxylic acids, activated NHS esters, and carbonyls may vary depending on the pH, temperature, and concentration of these functional groups . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at -20°C .

Future Directions

NH-bis(PEG1-OH) has potential applications in drug delivery, as it can be used to conjugate with carboxylic acid in the presence of HATU or EDC . It can also be used in the synthesis of antibody-drug conjugates (ADCs) .

properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4/c10-3-7-12-5-1-9-2-6-13-8-4-11/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYJVTFKENYYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37099-91-5
Record name Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37099-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID301156253
Record name Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37099-91-5, 54384-47-3
Record name Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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